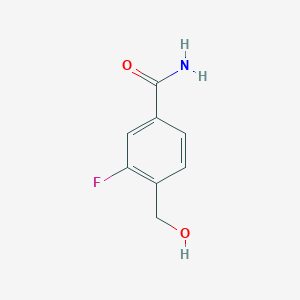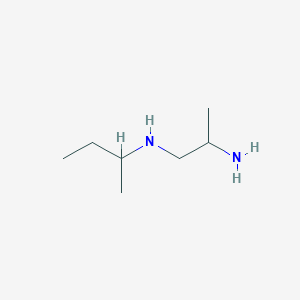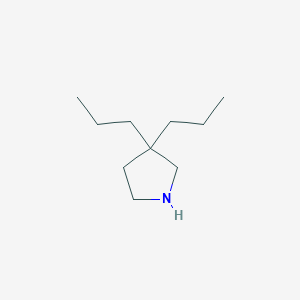
3,3-Dipropylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dipropylpyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered pyrrolidine ring with two propyl groups attached to the third carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dipropylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 1,4-dibromobutane and propylamine in the presence of a base can yield this compound through intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dipropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
3,3-Dipropylpyrrolidine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 3,3-Dipropylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simpler analog without the propyl groups.
3,3-Dimethylpyrrolidine: Similar structure with methyl groups instead of propyl groups.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 3,3-Dipropylpyrrolidine is unique due to the presence of two propyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
3,3-dipropylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-5-10(6-4-2)7-8-11-9-10/h11H,3-9H2,1-2H3 |
InChI-Schlüssel |
JZBABYZICOLAPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCNC1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



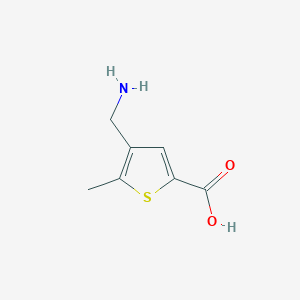
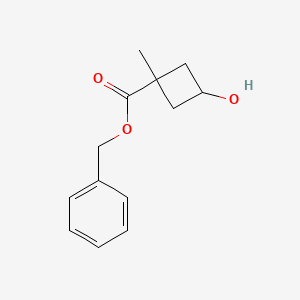

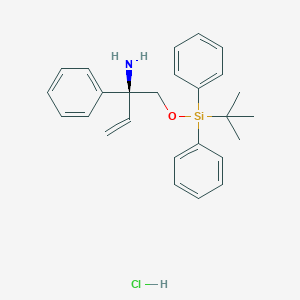
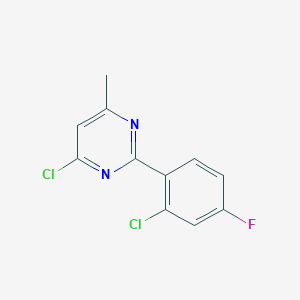

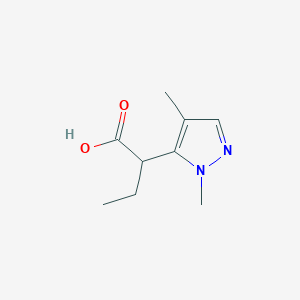
![2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13319553.png)
![tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13319568.png)
![4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13319570.png)
![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
